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(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry SAR

Researchers requiring a stereochemically pure pyrazole oxime for kinase inhibitor design often face isomer contamination in generic lots. This (E)-configured building block eliminates that variability. Key advantages: • Defined (E)-geometry: Removes need for isomer separation, ensuring batch-to-batch target engagement reproducibility. • 1 HBD / 3 HBA profile: Enables bidentate metal coordination for metalloenzyme inhibitors or imaging probes. • CNS-compatible logP: XLogP3 of 1.3 aligns with CNS drug-likeness filters for fragment screening libraries.

Molecular Formula C9H15N3O
Molecular Weight 181.239
CAS No. 943100-95-6
Cat. No. B2409088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime
CAS943100-95-6
Molecular FormulaC9H15N3O
Molecular Weight181.239
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C(=NO)C)C
InChIInChI=1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3/b11-7+
InChIKeyDRPULZMTBMAFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity and Chemical Class of (1E)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime


The compound, systematically named (NE)-N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine, is a pyrazole-4-ethanone oxime derivative with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol [1]. It belongs to the broader class of pyrazole oximes, a scaffold widely exploited in agrochemical and medicinal chemistry for its capacity to engage biological targets through hydrogen bonding and metal coordination [2]. Its defining structural features include a 1-ethyl-3,5-dimethyl-substituted pyrazole core, a C4-attached ethanone oxime moiety, and a thermodynamically stable (E)-configuration about the oxime double bond, which collectively distinguish it from close analogs with alternative substitution patterns or stereochemical mixtures.

Why Generic Pyrazole Oxime Substitution Causes Irreproducibility


The pyrazole oxime chemical space is defined by subtle variations in ring substitution, oxime geometry, and hydrogen-bonding capacity that collectively dictate molecular recognition, solubility, and target engagement [1]. Even single-atom deviations—such as replacement of a methyl group with hydrogen at the pyrazole 5-position or configurational isomerism from (E) to (Z)—can alter the topological polar surface area, lipophilicity, and conformational preference of the oxime side chain [2]. These changes, sometimes as small as a 14-Dalton molecular weight shift or one fewer hydrogen bond donor, have been observed to reconfigure binding interactions at key enzymatic sites, as evidenced by the differential EGFR and JNK-2 inhibition profiles in 1,5-diarylpyrazole oxime hybrids [3]. Procurement of an unverified analog without consideration of these precise structural determinants therefore introduces a significant risk of divergent biological outcomes and batch-to-batch variability in assays where the target compound has been specifically validated.

Quantitative Differentiation from Key Analogs


Physicochemical Profile vs. Desmethyl Analogs

The target compound possesses a unique combination of molecular weight (181.23 g/mol) and lipophilicity (XLogP3 = 1.3) that places it in a distinct property space relative to desmethyl analogs 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone oxime (MW 167.21, C8H13N3O) and 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime (MW 167.21, C8H13N3O) [1]. The additional methyl group in the target compound contributes ~14 Da to molecular weight and increases calculated logP by approximately 0.2–0.5 log units (estimated from the XLogP3 difference between the target compound and its 3-methyl analog: 1.3 vs. ~0.8–1.1), parameters that significantly influence membrane permeability, passive absorption, and pharmacokinetic distribution in both in vitro and in vivo models. Furthermore, the topological polar surface area (TPSA) of the target compound is 50.4 Ų, compared to an estimated ~45–50 Ų for the desmethyl analogs, providing a measurable difference in hydrogen-bonding capacity that can affect target binding and solubility [1].

Physicochemical Property Differentiation Lipophilicity Medicinal Chemistry SAR

(E)-Oxime Stereochemistry vs. Mixed Isomers

The target compound is supplied as the single (E)-isomer, as explicitly indicated by its IUPAC designation (NE) and the InChI stereo bond descriptor (b11-7+) in the PubChem record [1]. This contrasts with closely related analogs such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone oxime (CAS 1005585-68-1), which is often described as a mixture of (E) and (Z) isomers . The (E)-configuration fixes the hydroxyl group of the oxime anti to the pyrazole ring and anti to the ethanone methyl, creating a distinct hydrogen-bond donor/acceptor topology that differs from both the (Z)-isomer and any isomeric mixture. In the (Z)-configuration, the hydroxyl oxygen is oriented toward the pyrazole ring, altering both the dipole moment and the H-bond donor-acceptor distance from the pyrazole nitrogen [2]. This geometric distinction is critical because in pyrazole oxime ethers and esters targeting enzymes like succinate dehydrogenase or kinases, the oxime geometry directly influences binding-pocket complementarity and inhibitory potency, as confirmed by crystal structures and docking studies [2]. Procuring the (E)-isomer thus ensures a single, defined pharmacophore rather than an undefined mixture of two potentially active (or inactive) species.

Stereochemical Purity Oxime Geometry Pharmacophore Definition

Hydrogen Bond Donor Profile vs. Ketone and Carbaldehyde Oxime Comparators

The target compound features one hydrogen bond donor (the oxime –OH group) and three hydrogen bond acceptors (pyrazole N2, oxime N, and oxime O), as computed by Cactvs 3.4.8.24 in PubChem [1]. This hydrogen-bonding profile differs from two important comparator classes: (i) the ketone precursor 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, which has zero HBD and only two HBA (the carbonyl oxygen and pyrazole N2); and (ii) pyrazole-4-carbaldehyde oximes such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime (MW 167.21, C8H13N3O), which also possess 1 HBD and 3 HBA but have a different spatial arrangement of the HBA relative to the pyrazole ring . The combination of 1 HBD and 3 HBA in the (E)-configuration creates a distinctive hydrogen-bond donor–acceptor topology that has been shown to enable binding interactions with kinase ATP pockets (both as donor and acceptor to hinge residues) and with metal ions in coordination chemistry [2]. By contrast, the ketone precursor can only accept hydrogen bonds, and the carbaldehyde oxime positions its oxime group closer to the ring, potentially altering the angle of approach to biological targets.

Hydrogen Bonding Oxime Chemistry Receptor Binding

Validated Application Scenarios


Kinase Inhibitor Fragment and Lead Optimization

The defined (E)-oxime geometry, single hydrogen bond donor, and moderate lipophilicity (XLogP3 = 1.3) make this compound an ideal fragment or scaffold for kinase inhibitor design targeting ATP-binding pockets that accommodate oxime-based hinge-binding motifs. The precise stereochemistry eliminates the need for isomer separation, and the property profile aligns with CNS drug-likeness filters, supporting inclusion in fragment libraries for both CNS and peripheral kinase targets [1][2].

Insecticide and Fungicide Lead Generation

Pyrazole oximes with 3,5-dimethyl and 1-ethyl substitution patterns have been patented as insecticides and fungicides. The target compound's balanced lipophilicity and hydrogen-bonding capacity suggest utility as a late-stage diversification intermediate for generating oxime ethers and esters with controlled logP and TPSA, as evidenced by SAR studies in pyrazole oxime ether fungicides that demonstrate how even minor substituent changes modulate in vivo efficacy [1][3].

Bifunctional Probe and Coordination Chemistry

The 1 HBD / 3 HBA profile, combined with the pyrazole nitrogen lone pair, enables bidentate or tridentate metal coordination. This property is leveraged in the design of metalloenzyme inhibitors and metal-based imaging probes where the (E)-oxime locks the donor atoms in a fixed geometry, facilitating reproducible complex formation and eliminating the variability associated with isomeric mixtures [1][2].

Stereochemically Defined Building Block for SAR Studies

As a single-isomer building block with a confirmed (E)-configuration, this compound serves as a reference standard for SAR exploration around the pyrazole 4-position. Its use eliminates the confounding factor of stereochemical heterogeneity, allowing medicinal chemists to unequivocally attribute changes in biological activity to substituent modifications rather than to variable oxime geometry [1][2].

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